2-Iodo-5-nitrotoluene

Cross-Coupling Catalysis Aryl Halide Reactivity

Specify 2-Iodo-5-nitrotoluene for synthetic routes where the C–I bond's kinetic advantage enables faster oxidative addition and broader substrate scope under mild conditions. The para-nitro group offers a second orthogonal handle for selective reduction to an amine, making this a uniquely efficient two-step diversification template versus bromo or chloro analogs. Procure the exact regioisomer to avoid unwanted nitro reduction during cross-coupling.

Molecular Formula C7H6INO2
Molecular Weight 263.03 g/mol
CAS No. 5326-38-5
Cat. No. B1294305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-5-nitrotoluene
CAS5326-38-5
Molecular FormulaC7H6INO2
Molecular Weight263.03 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)[N+](=O)[O-])I
InChIInChI=1S/C7H6INO2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,1H3
InChIKeyARJHCXYRCLMLQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-5-nitrotoluene (CAS 5326-38-5): Technical Baseline for Sourcing and Specification Verification


2-Iodo-5-nitrotoluene (CAS 5326-38-5) is an ortho-methyl, para-nitro, ortho'-iodo substituted monocyclic aromatic compound with the molecular formula C₇H₆INO₂ and a molecular weight of 263.03 g/mol . It is a light yellow to brown crystalline solid at ambient temperature, with a melting point specification ranging from 99°C to 107°C depending on supplier and purity grade (typically 96–98%) [1]. The compound is characterized by its dual functionality: an iodine substituent ortho to the methyl group and a nitro group para to the methyl group, establishing a distinct regiochemical template for orthogonal derivatization [2]. This substitution pattern differentiates it from other 5-nitrotoluene isomers and halogenated analogs, making it a valued building block in precision organic synthesis [3].

2-Iodo-5-nitrotoluene: Why Direct Substitution with Other 5-Nitrotoluene Halides or Isomers Is Not Warranted


Generic substitution among 5-nitrotoluene derivatives is chemically unwarranted due to the profound impact of the halogen identity on reaction kinetics, regioselectivity, and the compatibility of subsequent functional group transformations. While the bromo (2-Bromo-5-nitrotoluene, CAS 7149-70-4) and chloro (2-Chloro-5-nitrotoluene, CAS 13290-74-9) analogs share the same regiochemical framework, they exhibit markedly different reactivity profiles in transition metal-catalyzed cross-coupling reactions . The iodo substituent in 2-Iodo-5-nitrotoluene is a superior leaving group, enabling oxidative addition under milder conditions and with higher turnover frequencies compared to the bromo analog, a critical factor in the synthesis of complex, sensitive molecular architectures [1]. Furthermore, the nitro group in the 5-position is susceptible to reduction, and the choice of halogen at the 2-position directly influences the chemoselectivity of such reductions; unintended reduction of the nitro group can compromise synthetic utility, making the procurement of the precisely substituted compound essential [2].

2-Iodo-5-nitrotoluene (CAS 5326-38-5): A Quantitative Comparator-Based Evidence Guide for Procurement Decisions


2-Iodo-5-nitrotoluene Demonstrates Higher Reactivity in Palladium-Catalyzed Cross-Coupling than the Corresponding Bromo Analog

In palladium-catalyzed cross-coupling reactions, aryl iodides are universally recognized to undergo oxidative addition more rapidly than aryl bromides due to the lower carbon-halogen bond dissociation energy (C–I ≈ 57 kcal/mol vs. C–Br ≈ 71 kcal/mol) [1]. This intrinsic reactivity difference is amplified in ortho-substituted systems like 2-halo-5-nitrotoluenes. A comparative kinetic study on the direct arylation of indole under ligand-free catalysis quantified this effect, demonstrating that aryl iodides consistently exhibit higher consumption rates than competing aryl bromides under identical reaction conditions [2]. For ortho-substituted aryl halides specifically, studies confirm that ortho-substituted aryl iodides remain more reactive than ortho-substituted aryl bromides for both PPh₃ and dppp ligands, a finding directly transferable to the 2-iodo-5-nitrotoluene/2-bromo-5-nitrotoluene pair [3]. This kinetic advantage translates to milder reaction conditions (lower temperatures, shorter times) and improved functional group tolerance in complex molecule synthesis [4].

Cross-Coupling Catalysis Aryl Halide Reactivity

2-Iodo-5-nitrotoluene Offers a Distinct Regiochemical Template for Orthogonal Functionalization Compared to 2-Amino-5-nitrotoluene

The nitro group in 2-Iodo-5-nitrotoluene can be selectively reduced to the corresponding amine (2-Iodo-5-toluidine) under controlled conditions, providing a versatile handle for further derivatization (e.g., diazotization, amide coupling) without compromising the iodo functionality [1]. This contrasts directly with the commercially available 5-Nitro-2-toluidine (CAS 99-55-8), which lacks the halogen handle entirely and therefore cannot participate in subsequent cross-coupling or nucleophilic aromatic substitution reactions [2]. Kinetic studies on related iodo-nitrotoluene systems indicate a 10:1 preference for nitro group reduction over iodine displacement when using palladium catalysts at 40 psi H₂, confirming the chemoselectivity of this transformation . This dual, orthogonal reactivity enables sequential synthetic operations that are not feasible with the amino analog alone [3].

Orthogonal Synthesis Reduction Chemistry Aminoarene Derivatives

2-Iodo-5-nitrotoluene Exhibits Physical Properties Optimized for Handling and Purification in Laboratory-Scale Synthesis

The physical properties of 2-Iodo-5-nitrotoluene are favorable for routine laboratory handling and purification compared to its chloro and fluoro analogs. The compound is a solid at room temperature with a melting point range of 99–107°C (depending on purity grade), enabling straightforward purification by recrystallization and convenient weighing and transfer of solid aliquots [1]. In contrast, 2-Fluoro-5-nitrotoluene (CAS 455-88-9) has a melting point of 37–40°C, making it a low-melting solid prone to liquefaction under ambient laboratory conditions, which complicates accurate weighing and handling [2]. 2-Chloro-5-nitrotoluene (CAS 13290-74-9) also has a lower melting point (40–44°C) than the iodo compound, presenting similar handling challenges . The higher melting point of the iodo derivative minimizes the risk of material loss due to melting during storage or transport, and facilitates easier recovery via crystallization, a non-trivial advantage in small-scale, high-value research settings [3].

Physical Properties Purification Handling

2-Iodo-5-nitrotoluene (CAS 5326-38-5): Prioritized Application Scenarios Based on Verified Differentiation Evidence


Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Intermediate Synthesis

Procure 2-Iodo-5-nitrotoluene when designing synthetic routes that require a high-yielding Suzuki-Miyaura, Heck, or Sonogashira coupling step under mild conditions. The superior reactivity of the aryl iodide handle (C–I bond) compared to the corresponding bromide or chloride enables faster oxidative addition and broader substrate scope, particularly with sterically hindered or electron-rich coupling partners [1][2]. This kinetic advantage is especially valuable in the synthesis of complex pharmaceutical intermediates where high functional group tolerance and minimal byproduct formation are paramount. Following coupling, the nitro group can be selectively reduced to an amine, providing a second handle for diversification [3].

OLED Material Development and Organic Electronics Research

Select 2-Iodo-5-nitrotoluene as a key precursor for the synthesis of advanced organic semiconductors and OLED materials. The compound's well-defined structure allows for strategic modification via cross-coupling to install conjugated systems or heteroaromatic units that tune the optoelectronic properties of the final material [4]. The high melting point and solid-state handling properties of 2-Iodo-5-nitrotoluene facilitate accurate formulation and purification during the multi-step synthesis of high-purity electronic-grade materials, an important practical consideration in material science R&D [5].

Agrochemical Building Block Requiring Sequential Functionalization

Employ 2-Iodo-5-nitrotoluene in the construction of agrochemical active ingredients where a specific substitution pattern and the ability to perform sequential modifications are required. The ortho-iodo and para-nitro arrangement provides a distinct regiochemical template for the synthesis of herbicides, fungicides, or insecticides . The orthogonal reactivity—coupling via the iodine followed by reduction of the nitro group—allows for the efficient assembly of complex molecular frameworks found in modern crop protection agents, a pathway that is not directly accessible with the simpler 2-bromo or 2-amino analogs [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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